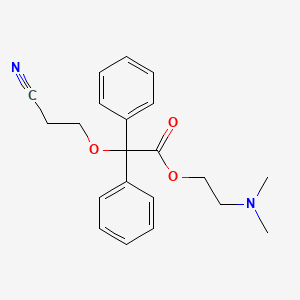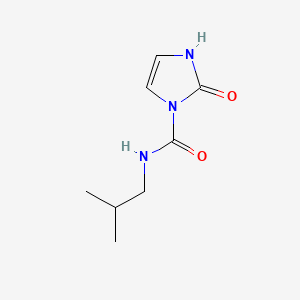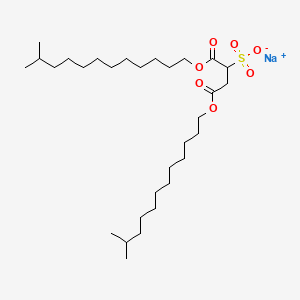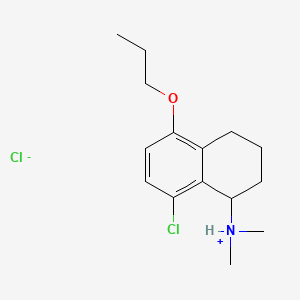
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, a tetrahydro ring, and various substituents such as chlorine, dimethyl, and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Reduction: The reduction of the naphthalene ring to a tetrahydro form is carried out using hydrogenation with catalysts such as palladium on carbon.
Dimethylation: The dimethylation of the amine group is achieved using reagents like formaldehyde and formic acid in a reductive amination process.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydroxide, bromine, and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce new functional groups.
科学的研究の応用
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
1-Naphthylamine: The parent compound without the tetrahydro, chloro, dimethyl, and propoxy substituents.
2-Naphthylamine: Similar structure but with the amine group at the 2nd position.
N,N-Dimethyl-1-naphthylamine: Lacks the tetrahydro and propoxy groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-propoxy-, hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tetrahydro ring and propoxy group, in particular, differentiate it from other naphthylamine derivatives, potentially enhancing its reactivity and biological activity.
特性
CAS番号 |
63978-78-9 |
|---|---|
分子式 |
C15H23Cl2NO |
分子量 |
304.3 g/mol |
IUPAC名 |
(8-chloro-5-propoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3;/h8-9,13H,4-7,10H2,1-3H3;1H |
InChIキー |
SNECDSPFVDNVAG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


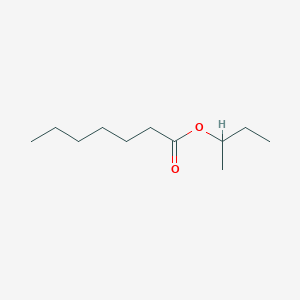
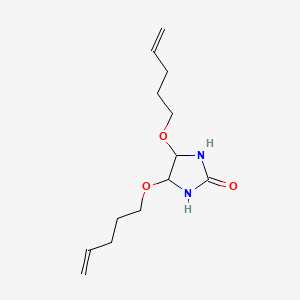
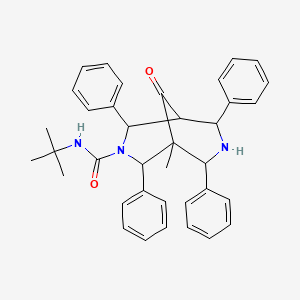
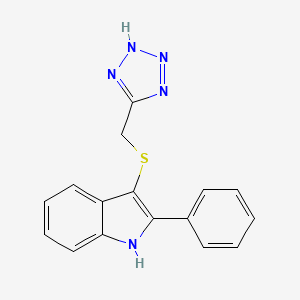
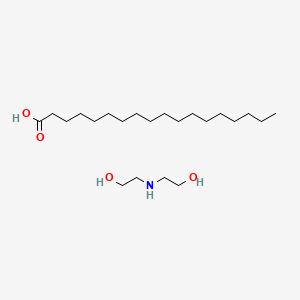
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
